molecular formula C6H5Na3O7<br>C6H5O7. 3Na<br>C6H5Na3O7 B3435027 Sodium citrate CAS No. 8055-55-8

Sodium citrate

Cat. No.: B3435027
CAS No.: 8055-55-8
M. Wt: 258.07 g/mol
InChI Key: HRXKRNGNAMMEHJ-UHFFFAOYSA-K
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Description

Sodium citrate is the sodium salt of citric acid, commonly known as trithis compound. It is a white, crystalline powder or granular crystal that is freely soluble in water and practically insoluble in alcohol. This compound is widely used in the food and beverage industry as a flavoring agent and preservative, as well as in the pharmaceutical and medical fields for its alkalinizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium citrate is typically synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The process involves dissolving citric acid in water and gradually adding sodium hydroxide or sodium carbonate until the solution is neutralized. The resulting this compound is then crystallized upon cooling and purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced through a similar neutralization process. Citric acid, often derived from citrus fruits or microbial fermentation, is reacted with sodium hydroxide or sodium carbonate. The reaction is controlled at specific temperatures and pH levels to ensure complete neutralization and optimal yield. The product is then crystallized, filtered, and dried to obtain the final this compound product .

Chemical Reactions Analysis

Types of Reactions: Sodium citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

trisodium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXKRNGNAMMEHJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

Record name SODIUM CITRATE, ANHYDROUS
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DSSTOX Substance ID

DTXSID2026363
Record name Trisodium citrate
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Molecular Weight

258.07 g/mol
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Physical Description

White solid; [ICSC], WHITE GRANULES OR POWDER.
Record name Sodium citrate, anhydrous
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Record name SODIUM CITRATE, ANHYDROUS
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Solubility

29.4g/L, Solubility in water, g/100ml at 25 °C: 42.5
Record name Sodium citrate
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Record name SODIUM CITRATE, ANHYDROUS
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Mechanism of Action

Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium.
Record name Sodium citrate
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CAS No.

68-04-2
Record name Sodium citrate anhydrous
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Record name Sodium citrate
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Record name Trisodium citrate
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Record name ANHYDROUS TRISODIUM CITRATE
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Record name SODIUM CITRATE, ANHYDROUS
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Melting Point

>300 °C
Record name Sodium citrate
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URL https://www.drugbank.ca/drugs/DB09154
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SODIUM CITRATE, ANHYDROUS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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